1-[2-(2-phenoxyethoxy)ethyl]piperidine
Description
Properties
IUPAC Name |
1-[2-(2-phenoxyethoxy)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-7-15(8-4-1)18-14-13-17-12-11-16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHUDRJFHWOFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of 1-[2-(2-phenoxyethoxy)ethyl]piperidine with structurally related piperidine derivatives:
Key Findings and Differentiation
Substituent Effects on Bioactivity: Phenoxyethoxy vs. Halogenated Groups: The phenoxyethoxy group in the target compound lacks halogen atoms (e.g., fluorine in or chlorine in Cloperastine), which are known to enhance metabolic stability and target binding . However, the ether linkages may improve solubility compared to bulkier halogenated analogs. Dual Heterocycles: Compounds like 1-[2-(1-methylimidazol-4-yl)ethyl]piperidine-2,6-dione () combine piperidine with imidazole, enabling interactions with diverse biological targets. The absence of a second heterocycle in the target compound may limit its scope but reduce off-target effects.
Cloperastine’s benzyloxy group contributes to its antitussive activity via σ1 receptor modulation, a mechanism less likely in the target compound due to differing substituents .
This highlights the critical role of sulfur-based substituents in antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 1-[2-(2-phenoxyethoxy)ethyl]piperidine?
- Methodology : The compound can be synthesized via multi-step alkylation and etherification. A typical approach involves reacting piperidine with a brominated phenoxyethyl intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux). Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity .
- Key considerations : Monitor reaction progress using TLC or HPLC to detect intermediates. Adjust solvent polarity during purification to separate byproducts with similar Rf values .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze ¹H and ¹³C NMR spectra to verify the piperidine ring (δ ~1.4–2.8 ppm for CH₂ groups) and phenoxyethoxy side chain (δ ~3.5–4.3 ppm for ether-linked OCH₂) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring the molecular ion peak matches the theoretical mass (C₁₅H₂₃NO₂, calc. 249.17 g/mol) .
- Validation : Compare spectral data with structurally analogous piperidine derivatives (e.g., 3-[2-(2-ethoxyphenoxy)ethyl]piperidine hydrochloride) to validate substituent effects .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s ether and piperidine moieties. For aqueous compatibility, use phosphate-buffered saline (PBS) with ≤5% co-solvents like ethanol.
- Data interpretation : The phenoxyethoxy group enhances lipophilicity (logP ~2.5–3.0), limiting water solubility. Formulate with cyclodextrins or lipid-based carriers for in vitro assays .
Q. How stable is this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Store at 4°C, 25°C, and 40°C for 4 weeks; analyze degradation via HPLC.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .
- Recommendations : Store as a hydrochloride salt in amber vials at -20°C to minimize hydrolysis and oxidative degradation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the phenoxyethoxy side chain during synthesis?
- Methodology : Use density functional theory (DFT) to model the nucleophilic substitution reaction between piperidine and brominated intermediates. Track electron density shifts at the ether oxygen to predict regioselectivity .
- Experimental validation : Isotope labeling (e.g., ¹⁸O in the phenoxy group) can confirm reaction pathways via MS/MS fragmentation patterns .
Q. How do structural modifications (e.g., fluorination or methoxy substitution) impact biological activity?
- Methodology : Synthesize analogs (e.g., 2-(2-fluorophenoxy) or 4-methoxy variants) and compare receptor-binding affinities using radioligand assays or surface plasmon resonance (SPR).
- Case study : Fluorinated analogs (e.g., 2-(2-fluorophenoxy) derivatives) show enhanced BBB penetration due to increased lipophilicity, as seen in related piperidine scaffolds .
Q. How can computational modeling optimize reaction yields for scale-up synthesis?
- Methodology : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy transition states. Use machine learning to predict optimal solvent/reagent combinations .
- Validation : Compare simulated yields with experimental data from high-throughput screening (HTS) in microreactors .
Q. How should researchers address contradictions in reported biological activity data for piperidine derivatives?
- Methodology : Perform meta-analysis of published studies, focusing on variables like assay type (e.g., cell-free vs. cell-based), purity thresholds, and salt forms. Validate findings using orthogonal assays (e.g., functional cAMP assays vs. binding studies) .
- Case example : Discrepancies in IC₅₀ values for similar compounds may arise from differences in cell membrane permeability or off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
